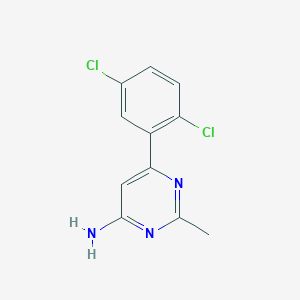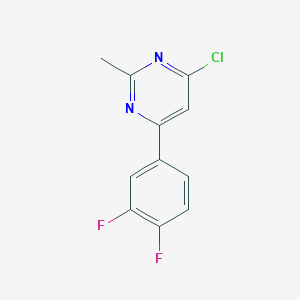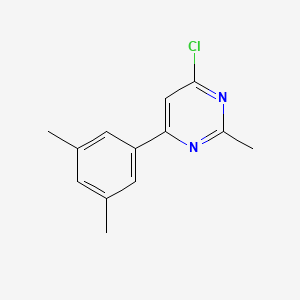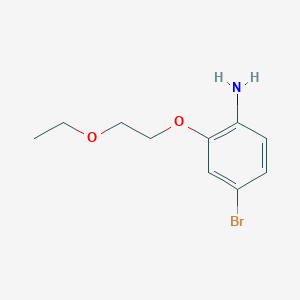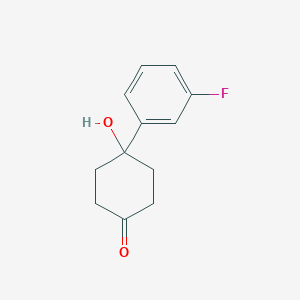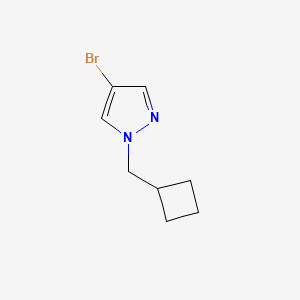
Fluorescein-azide
Descripción general
Descripción
Fluorescein-azide is a fluorescent dye that is widely used in cell biology . It is an alternative to Alexa Fluor 488 and the DyLight 488 . It can be used for the fluorescent labeling of terminal alkyne-modified molecules by the Cu (I)-catalyzed azide-alkyne (CuAAC) reaction .
Synthesis Analysis
A fluorescein-tagged iron (II) cage complex was obtained in a moderate total yield using a two-step synthetic procedure starting from its propargylamine-containing clathrochelate precursor . An 11-fold decrease in fluorescence quantum yield is observed in passing from the given fluorescein-based dye to its clathrochelate derivative .Molecular Structure Analysis
The molecular formula of this compound is C24H18N4O6 . It has a molecular weight of 458.43 g/mol . The exact mass is 458.12 g/mol .Chemical Reactions Analysis
Fluorescent dye azides can be used for the fluorescent labeling of terminal alkyne-modified molecules by the Cu (I)-catalyzed azide-alkyne (CuAAC) reaction . This reaction is part of a class of reactions known as click reactions, which are operationally simple, high-yielding, and exceptionally selective .Physical And Chemical Properties Analysis
This compound is a solid substance that is yellow to orange in color . It is soluble in DMSO, DMF, and MeOH . It has spectroscopic properties of λ abs 496 nm, λ em 516 nm, ε 83.0 L mmol -1 cm -1 .Aplicaciones Científicas De Investigación
Photoactivatable Fluorescent Tags for Dual-Modality Imaging Fluorescein-azide derivatives are crucial in developing photoactivatable fluorophores (PhotoTags). These are used for biochemical research and clinical applications like intraoperative surgery. They have been particularly effective in creating fluorescent proteins through photochemical labeling experiments, with uses in optical imaging and positron emission tomography. This technology allows rapid and versatile generation of protein conjugates, with applications in detecting specific biomarkers like the human epidermal growth factor receptor 2 (HER2/neu) in cancer research (Guillou et al., 2022).
Detection of Azide Ions in Environmental Monitoring this compound derivatives are valuable in environmental monitoring, particularly for detecting azide ions. The selective cleavage of fluorescein acetates, such as the chloroacetate derivative of 2′,7′-dichlorofluorescein, demonstrates colorimetric and fluorogenic signaling behaviors toward azide ions in aqueous solutions. This approach is not significantly affected by common anions and is useful in real-world applications like analyzing tap water and simulated wastewater (Lee et al., 2014).
Synthesis of Modified Fluorescein for Biological Labeling The synthesis of modified fluorescein, such as diacetyl N-(4-azidobutyl)-fluorescein-5(6)-carboxamide, has been developed for use in click chemistry reactions. This process allows for the efficient labeling of biomolecules, essential for bio-imaging and molecular tracking. The modified fluorescein compounds show high quantum yields and stability in biological media, streamlining research processes and reducing time (Selin et al., 2020).
Applications in Ophthalmology Fluorescein and its derivatives are extensively used in ophthalmology for diagnosing corneal lesions, fitting contact lenses, and investigating intraocular tumors. It's particularly noted for its staining properties, different from other vital stains, which aids in the clinical analysis of ocular conditions (Norn, 1964).
Biological Probes for Biochemical Research Small-molecule fluorophores like fluorescein and rhodamine derivatives are critical in biochemical and biological research. They serve as sophisticated fluorescent dyes for advanced experiments due to their high molar absorptivity, fluorescence quantum yield, and photostability (Lavis, 2017).
Electrochemical and Optical Measurements Fluorescein, commonly used as a fluorescent label, has been evaluated for its electrochemical activity. Research indicates its electrochemical properties are affected by environmental pH, making it suitable for simultaneous optical and electrochemical detection in various applications (Paziewska-Nowak et al., 2018).
Mecanismo De Acción
Safety and Hazards
When handling Fluorescein-azide, personal protective equipment and face protection should be worn . It should be ensured that there is adequate ventilation . Contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Direcciones Futuras
Fluorescence imaging, which uses Fluorescein-azide, is a rapidly evolving field that aims to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . The design and synthesis of fluorescent probes combined with biological orthogonal reactions have great prospects .
Propiedades
IUPAC Name |
3-azido-N-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O6/c24-27-25-8-7-21(30)26-12-1-4-15-18(9-12)23(33-22(15)31)16-5-2-13(28)10-19(16)32-20-11-14(29)3-6-17(20)23/h1-6,9-11,28-29H,7-8H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFJQDSVINRLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466787.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid](/img/structure/B1466790.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid](/img/structure/B1466791.png)


